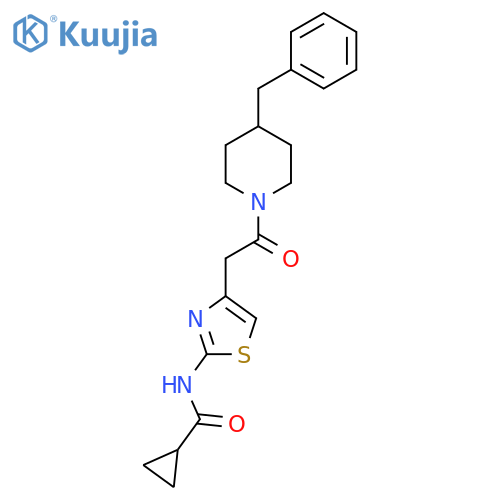Cas no 921844-88-4 (N-{4-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}cyclopropanecarboxamide)

921844-88-4 structure
商品名:N-{4-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}cyclopropanecarboxamide
N-{4-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}cyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-{4-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}cyclopropanecarboxamide
- N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
- AKOS024628354
- N-{4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide
- F2202-1419
- 921844-88-4
-
- インチ: 1S/C21H25N3O2S/c25-19(13-18-14-27-21(22-18)23-20(26)17-6-7-17)24-10-8-16(9-11-24)12-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2,(H,22,23,26)
- InChIKey: FTLFEZQXGBNUDG-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(N2CCC(CC3C=CC=CC=3)CC2)=O)N=C1NC(C1CC1)=O
計算された属性
- せいみつぶんしりょう: 383.16674822g/mol
- どういたいしつりょう: 383.16674822g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 526
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 90.5Ų
N-{4-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}cyclopropanecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2202-1419-1mg |
N-{4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide |
921844-88-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2202-1419-10mg |
N-{4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide |
921844-88-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2202-1419-20mg |
N-{4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide |
921844-88-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2202-1419-50mg |
N-{4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide |
921844-88-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2202-1419-10μmol |
N-{4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide |
921844-88-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2202-1419-3mg |
N-{4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide |
921844-88-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2202-1419-40mg |
N-{4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide |
921844-88-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2202-1419-2μmol |
N-{4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide |
921844-88-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2202-1419-20μmol |
N-{4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide |
921844-88-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2202-1419-2mg |
N-{4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide |
921844-88-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-{4-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}cyclopropanecarboxamide 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
921844-88-4 (N-{4-2-(4-benzylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}cyclopropanecarboxamide) 関連製品
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 68551-17-7(Isoalkanes, C10-13)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
